Mechanism of action of 3-(Pyridin-3-yl)-2,3-dihydro-1,3,4-oxadiazole in vitro
Mechanism of action of 3-(Pyridin-3-yl)-2,3-dihydro-1,3,4-oxadiazole in vitro
An In-Depth Technical Guide to the Postulated In Vitro Mechanism of Action of 3-(Pyridin-3-yl)-2,3-dihydro-1,3,4-oxadiazole
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its wide spectrum of pharmacological activities.[1][2][3] This technical guide provides a comprehensive exploration of the potential in vitro mechanisms of action for the specific, yet under-researched, compound 3-(Pyridin-3-yl)-2,3-dihydro-1,3,4-oxadiazole. Drawing upon extensive data from structurally related 1,3,4-oxadiazole and 2,3-dihydro-1,3,4-oxadiazole derivatives, this document offers a predictive framework for researchers and drug development professionals. We will delve into probable molecular targets, propose detailed experimental protocols to test these hypotheses, and discuss the causal logic behind these experimental designs. The guide is structured to serve as a foundational resource for initiating a rigorous in vitro investigation of this promising compound class.
Introduction: The Scientific Rationale
The 3-(Pyridin-3-yl)-2,3-dihydro-1,3,4-oxadiazole molecule integrates two key pharmacophoric units: the bioisosteric 1,3,4-oxadiazole ring and a pyridine moiety. The 1,3,4-oxadiazole ring is a versatile scaffold known to enhance metabolic stability and receptor binding by acting as a bioisostere for amide and ester groups.[1] Its derivatives have demonstrated a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[2][3][4][5] The pyridine ring, a common feature in many approved drugs, often improves pharmacokinetic properties and can form crucial hydrogen bond interactions with biological macromolecules.[6]
The 2,3-dihydro (or 4,5-dihydro) form of the oxadiazole ring introduces conformational flexibility compared to its aromatic counterpart, which can significantly influence target binding and selectivity. Given the lack of specific mechanistic data for 3-(Pyridin-3-yl)-2,3-dihydro-1,3,4-oxadiazole, this guide will extrapolate from established findings on related analogs to postulate and provide a roadmap for investigating its primary mechanisms of action in vitro.
Postulated In Vitro Mechanisms and Investigative Protocols
Based on the extensive literature for the 1,3,4-oxadiazole class, we can hypothesize several primary mechanisms of action. The following sections outline these potential pathways and provide detailed, self-validating protocols for their investigation.
Hypothesis 1: Enzyme Inhibition
A prevalent mechanism for 1,3,4-oxadiazole derivatives is the inhibition of key metabolic and signaling enzymes.[7] This is a logical starting point for an in vitro screening cascade.
Many oxadiazole derivatives exhibit anti-inflammatory properties through the inhibition of COX-1 and COX-2 enzymes.[7][8]
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)
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Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase component is activated by the prostaglandin G2 (PGG2) formed during the oxygenation of arachidonic acid. A fluorometric substrate is then oxidized by the active peroxidase to produce a fluorescent product.
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as the fluorometric substrate.
-
Heme (as a cofactor).
-
Test compound: 3-(Pyridin-3-yl)-2,3-dihydro-1,3,4-oxadiazole.
-
Reference inhibitor: Meloxicam or Celecoxib.[7]
-
Assay Buffer: Tris-HCl buffer, pH 8.0.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, heme, and either COX-1 or COX-2 enzyme in a 96-well microplate.
-
Add serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) or the reference inhibitor to the wells. Include a DMSO vehicle control.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a solution of arachidonic acid and ADHP.
-
Immediately begin kinetic reading of fluorescence intensity (excitation 535 nm, emission 590 nm) every minute for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Normalize the rates relative to the DMSO control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Inhibition of these carbohydrate-metabolizing enzymes is a key strategy for managing type 2 diabetes. Several 1,3,4-oxadiazole derivatives have been identified as potent inhibitors.[9][10]
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay (Colorimetric)
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Principle: This assay measures the ability of an inhibitor to prevent α-glucosidase from cleaving the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) into p-nitrophenol, a yellow-colored product.
-
Procedure:
-
Add α-glucosidase enzyme solution (from Saccharomyces cerevisiae) to a 96-well plate.
-
Add serial dilutions of the test compound. Use Acarbose as a positive control.[10]
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Add the pNPG substrate to initiate the reaction.
-
Incubate for 20 minutes at 37°C.
-
Stop the reaction by adding a sodium carbonate (Na₂CO₃) solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value as described for the COX assay.
Hypothesis 2: Anticancer Activity via Cytotoxicity and Kinase Inhibition
The 1,3,4-oxadiazole scaffold is present in numerous compounds with demonstrated anticancer activity, often through cytotoxicity or inhibition of specific signaling pathways like those mediated by receptor tyrosine kinases.[1][4][11]
Experimental Protocol: MTT Cell Viability Assay
-
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12]
-
Cell Lines: A panel of cancer cell lines should be used, for instance:
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compound. Use Doxorubicin as a positive control.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours until formazan crystals are visible.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀) by plotting cell viability against compound concentration.
Some oxadiazole derivatives have been shown to inhibit VEGFR-2, a key mediator of angiogenesis in tumors.[1]
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescent)
-
Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. The amount of ATP consumed is directly proportional to the kinase activity. Luminescence is generated by luciferase using the remaining ATP.
-
Procedure:
-
Add recombinant human VEGFR-2 kinase to the wells of a microplate containing kinase buffer.
-
Add the test compound or a known VEGFR-2 inhibitor (e.g., Sorafenib).[1]
-
Add the substrate (a suitable peptide) and ATP to initiate the kinase reaction.
-
Incubate for 1 hour at room temperature.
-
Add a Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of inhibition and determine the IC₅₀ value.
Hypothesis 3: Modulation of Ion Channels
Derivatives of 2,3-dihydro-1,3,4-oxadiazole have been identified as potential activators of ryanodine receptors (RyRs), which are intracellular calcium release channels.[13][14] This suggests a potential mechanism related to the disruption of calcium homeostasis.
Experimental Protocol: Intracellular Calcium Imaging
-
Principle: This method uses fluorescent calcium indicators (e.g., Fluo-4 AM) to visualize changes in intracellular calcium concentration ([Ca²⁺]i) in real-time upon compound application.
-
Cell Line: Use a cell line endogenously expressing RyRs, such as a neuronal cell line (e.g., SH-SY5Y) or skeletal muscle cells.
-
Procedure:
-
Culture cells on glass-bottom dishes suitable for microscopy.
-
Load the cells with the calcium-sensitive dye Fluo-4 AM.
-
Wash the cells and replace with a calcium-free buffer to ensure any observed signal is from intracellular stores.
-
Mount the dish on a fluorescence microscope equipped with a live-cell imaging chamber.
-
Obtain a baseline fluorescence reading.
-
Add the test compound and record the change in fluorescence intensity over time. A rapid increase indicates a release of calcium from intracellular stores.
-
Use caffeine as a known RyR agonist for a positive control.
-
-
Data Analysis: Quantify the change in fluorescence intensity (ΔF/F₀) to measure the extent of calcium release triggered by the compound.
Visualization of Experimental Workflows
To ensure clarity and reproducibility, the logical flow of experiments can be visualized.
Caption: General workflow for in vitro evaluation.
Caption: Protocol for a fluorometric COX inhibition assay.
Summary of Postulated Activities and Data Interpretation
The following table summarizes the potential activities and the key data output from the proposed experiments.
| Postulated Mechanism | Specific Target(s) | Primary Assay | Key Metric | Reference Compound |
| Anti-inflammatory | COX-1 / COX-2 | Fluorometric Inhibition Assay | IC₅₀ (µM) | Meloxicam[7] |
| Antidiabetic | α-Amylase / α-Glucosidase | Colorimetric Inhibition Assay | IC₅₀ (µM) | Acarbose[9][10] |
| Anticancer | General Cellular Health | MTT Cell Viability Assay | IC₅₀ (µM) | Doxorubicin[4] |
| Anti-angiogenic | VEGFR-2 Kinase | Luminescent Kinase Assay | IC₅₀ (µM) | Sorafenib[1] |
| Ion Channel Modulation | Ryanodine Receptors | Intracellular Calcium Imaging | ΔF/F₀ | Caffeine |
Interpreting the Data: A potent and selective inhibitor will display a low IC₅₀ value against its intended target and a significantly higher IC₅₀ value against off-targets or normal cells. For instance, a compound with high selectivity for COX-2 over COX-1 would be a promising anti-inflammatory lead. Similarly, a high IC₅₀ in a normal cell line (e.g., HEK293) compared to a cancer cell line (e.g., A549) indicates a favorable therapeutic window.
Conclusion and Future Directions
While the precise in vitro mechanism of action for 3-(Pyridin-3-yl)-2,3-dihydro-1,3,4-oxadiazole remains to be elucidated, its chemical structure points toward several plausible and testable biological activities. The compound belongs to a class of molecules with a rich history of diverse pharmacological effects, making it a compelling candidate for investigation.[15][16]
This guide provides a robust, hypothesis-driven framework for initiating this investigation. By systematically applying the detailed protocols for enzyme inhibition, cytotoxicity, and ion channel modulation, researchers can efficiently screen for primary activities and begin to deconstruct the compound's mechanism of action. Positive results from this initial cascade would warrant more advanced studies, such as molecular docking to predict binding modes[1][17], kinome profiling to assess broader kinase selectivity, and cell cycle analysis to understand the nature of any cytotoxic effects. The path forward is to build upon this foundational in vitro data to validate the therapeutic potential of this intriguing molecule.
References
-
In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. PMC. [Link]
-
Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. PMC. [Link]
-
Synthesis, docking, and in-vitro evaluation of 1,3,4-oxadiazole derivatives with bis(2-chloroethyl)amino substitution for anticancer potential. National Center for Biotechnology Information. [Link]
-
Synthesis and biological activities of 2,3-dihydro-1,3,4-oxadiazole compounds and its derivatives as potential activator of ryanodine receptors. PubMed. [Link]
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. Cogent Chemistry. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis Online. [Link]
-
Synthesis and biological activities of 2,3-dihydro-1,3,4-oxadiazole compounds and its derivatives as potential activator of ryanodine receptors. ResearchGate. [Link]
-
Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment. RSC Publishing. [Link]
-
Synthesis and biological activities of 1, 3, 4-oxadiazole derivatives: a review of literature. International Journal of Health and Clinical Research. [Link]
-
Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. [Link]
-
Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies. PubMed. [Link]
-
A Pharmacological Update of Oxadiazole Derivatives: A Review. PubMed. [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. [Link]
-
Synthesis and In Vitro Biological Evaluation of 1,3,4-Oxadiazol-2(3H)-one and Tetrahydropyridazine-3,6-dione Derivatives of Fatty Acids. PMC. [Link]
-
Optimization of a 1,3,4-oxadiazole series for inhibition of Ca2+/calmodulin-stimulated activity of adenylyl cyclases 1 and 8 for the treatment of chronic pain. PMC. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI. [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers. [Link]
-
Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Journal of Pharma and Biomedics. [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF 1, 3, 4-OXADIAZOLE DERIVATIVES: A REVIEW OF LITERATURE. [academia.edu]
- 6. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 7. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and In Vitro Biological Evaluation of 1,3,4-Oxadiazol-2(3H)-one and Tetrahydropyridazine-3,6-dione Derivatives of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological activities of 2,3-dihydro-1,3,4-oxadiazole compounds and its derivatives as potential activator of ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Pharmacological Update of Oxadiazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Optimization of a 1,3,4-oxadiazole series for inhibition of Ca2+/calmodulin-stimulated activity of adenylyl cyclases 1 and 8 for the treatment of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
